Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-
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Overview
Description
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics. This compound is also known by its commercial name, Disperse Blue 79 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]- involves several steps:
Diazotization: The process begins with the diazotization of 6-bromo-2-aminobenzothiazole using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-hydroxyphenyl]acetamide under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
- Large-scale diazotization in stainless steel reactors.
- Continuous coupling reactions in flow reactors.
- Efficient acetylation using automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used as a dye in the textile industry for coloring synthetic fibers.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]- involves its interaction with specific molecular targets. The azo group (-N=N-) in the compound can undergo reduction to form aromatic amines, which can then interact with biological molecules. The benzothiazole ring can also participate in various biochemical pathways, making this compound useful in biological staining and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-: Another azo dye with similar applications but different color properties.
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]-:
Uniqueness
The uniqueness of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]- lies in its specific color properties and its ability to bind to various biological targets, making it versatile for both industrial and scientific applications.
Properties
CAS No. |
73287-54-4 |
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Molecular Formula |
C23H24BrN5O5S |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C23H24BrN5O5S/c1-14(30)25-21-13-18(29(8-10-33-15(2)31)9-11-34-16(3)32)5-7-19(21)27-28-23-26-20-6-4-17(24)12-22(20)35-23/h4-7,12-13H,8-11H2,1-3H3,(H,25,30) |
InChI Key |
VVDSYYZNKFUVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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